3-(Azepan-1-yl)azepan-2-one
Description
3-(Azepan-1-yl)azepan-2-one is a bicyclic organic compound featuring a seven-membered azepane ring fused with a lactam (azepan-2-one) moiety. Azepan-2-one derivatives are frequently explored for their bioactivity, such as enzyme inhibition and receptor modulation, owing to their conformational flexibility and ability to mimic peptide backbones .
Properties
IUPAC Name |
3-(azepan-1-yl)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12-11(7-3-4-8-13-12)14-9-5-1-2-6-10-14/h11H,1-10H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKSEWMFSWOPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)azepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of azepane with azepan-2-one in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-yl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted azepanes, oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Azepan-1-yl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-yl)azepan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Bioactivity Modulation : The addition of heterocyclic groups (e.g., pyrazine in 3A5NP2C) enhances antiviral activity by enabling protein binding via π-π stacking and hydrogen bonding . In contrast, the benzothiazole sulfone moiety in 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide improves antioxidant and proton-pump inhibition, likely due to sulfone’s electron-withdrawing effects .
- Structural Rigidity vs.
Efficacy and Selectivity
- 3A5NP2C : Demonstrates low cytotoxicity in human cells despite structural similarity to amiloride analogs, suggesting selective antiviral targeting .
- 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide : Outperforms omeprazole in molecular docking studies (−8.4 kcal/mol vs. −8.0 kcal/mol), indicating superior binding affinity for gastric proton pumps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
